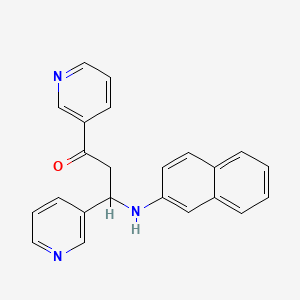
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone, also known as JNK-IN-8, is a small molecule inhibitor that targets the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. JNK-IN-8 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用機序
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone works by inhibiting the activity of the JNK pathway, which is involved in multiple cellular processes. The JNK pathway is activated in response to various stressors, including oxidative stress, inflammation, and DNA damage. 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone blocks the phosphorylation of JNK, which is necessary for its activation and downstream signaling. By inhibiting the JNK pathway, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone can modulate various cellular processes, including apoptosis, inflammation, and stress response.
Biochemical and physiological effects:
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to have various biochemical and physiological effects in preclinical models. In cancer models, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disorders, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to reduce oxidative stress and improve mitochondrial function. In inflammatory conditions, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to reduce cytokine production and inhibit immune cell infiltration.
実験室実験の利点と制限
One of the advantages of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone is its specificity for the JNK pathway, which allows for targeted modulation of this signaling pathway. 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has also been shown to have good pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. One limitation of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone is its potential off-target effects, which can lead to unintended consequences. Additionally, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone may have limited efficacy in certain disease models, depending on the specific mechanisms involved in the disease.
将来の方向性
There are several future directions for research on 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone. One area of interest is the development of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone derivatives with improved pharmacokinetic properties and efficacy. Another area of interest is the exploration of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic potential. Additionally, further research is needed to fully elucidate the mechanisms of action of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone and its potential applications in various disease models.
合成法
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone can be synthesized using a multistep process involving the reaction of 2-naphthylamine with pyridine-3-carboxaldehyde, followed by further reactions to produce the final product. The synthesis of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been described in detail in various scientific publications.
科学的研究の応用
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been extensively studied in preclinical models and has shown promising results in various disease models. In cancer, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to inhibit tumor growth and metastasis in multiple cancer types, including breast, lung, and pancreatic cancer. In neurodegenerative disorders, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In inflammatory conditions, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to reduce inflammation and improve symptoms in models of rheumatoid arthritis and colitis.
特性
IUPAC Name |
3-(naphthalen-2-ylamino)-1,3-dipyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c27-23(20-8-4-12-25-16-20)14-22(19-7-3-11-24-15-19)26-21-10-9-17-5-1-2-6-18(17)13-21/h1-13,15-16,22,26H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWLIFLKUCAXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(CC(=O)C3=CN=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6003834.png)

![N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6003850.png)
![N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6003854.png)
![2-[(benzylthio)acetyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B6003857.png)
![4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6003864.png)
![N-(3-chlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}urea](/img/structure/B6003868.png)
![N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6003877.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6003886.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-methyl-2-furamide](/img/structure/B6003887.png)
![2-{1-(cyclohexylmethyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003888.png)
![3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6003895.png)
![1-(2-methoxyethyl)-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B6003900.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B6003904.png)